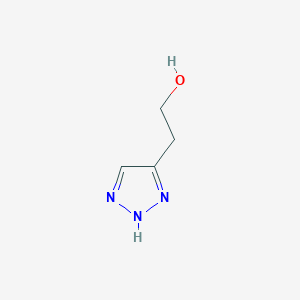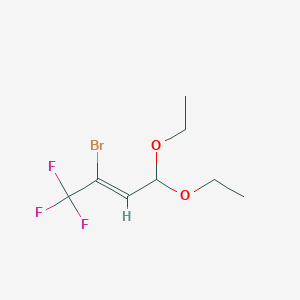
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-Bromo-4,4-diethoxy-1,1,1-trifluorobutene-2 or BDET. It is a colorless liquid with a molecular weight of 327.2 g/mol.
Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
Research has demonstrated the utility of similar polyfluorinated compounds in the synthesis of functional molecules. For instance, a study by Tamamoto et al. (2018) discussed the practical installation of a tetrafluoroethylene fragment through a coupling reaction of a related zinc bromide compound with various electrophiles. This process underscores the value of such compounds in creating CF2CF2-containing organic molecules, showcasing a method to incorporate polyfluorinated fragments into complex molecules for diverse applications, ranging from pharmaceuticals to materials science (Tamamoto, Yamada, & Konno, 2018).
Material Science and Catalysis
In material science, the incorporation of fluorinated compounds into frameworks has been explored to enhance the properties of materials. For example, Alkordi et al. (2008) detailed the use of metal-organic frameworks (MOFs) for encapsulating metalloporphyrins, leveraging the unique chemical environment provided by the framework to prevent oxidative self-degradation of the porphyrins. This approach highlights the potential for using fluorinated compounds in developing new catalytic systems or enhancing the stability of active components in heterogeneous catalysis (Alkordi, Liu, Larsen, Eubank, & Eddaoudi, 2008).
Advanced Functional Materials
Furthermore, research into the development of advanced functional materials, such as polymer light-emitting diodes (PLEDs), has also benefited from the use of fluorinated compounds. Kim et al. (2015) discussed the synthesis of conjugated polyelectrolyte hybridized nanoparticles, demonstrating how the integration of fluorinated elements can improve device performance. This study exemplifies the role of fluorinated compounds in optimizing the interfacial properties of materials for electronic applications (Kim, Suh, Choi, Lee, Kim, Cheong, Kim, & Jeon, 2015).
Propiedades
IUPAC Name |
(Z)-2-bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrF3O2/c1-3-13-7(14-4-2)5-6(9)8(10,11)12/h5,7H,3-4H2,1-2H3/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZZCNJCOSATFL-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C(C(F)(F)F)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C(/C(F)(F)F)\Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

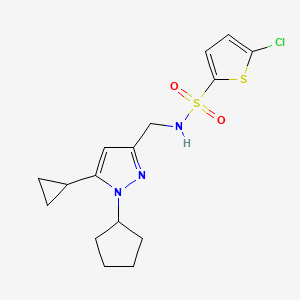
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2998660.png)
![OC(=O)Cc1n[nH]cc1[N+]([O-])=O](/img/structure/B2998662.png)

![(2-Methylbenzo[d]thiazol-5-yl)methanol](/img/structure/B2998667.png)

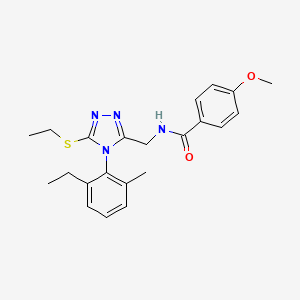
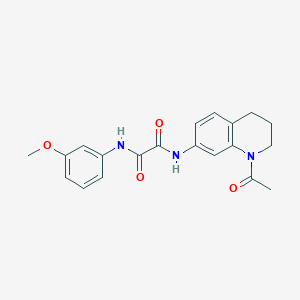


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2998678.png)

